molecular formula C10H16N5O14P3 B129519 GUANOSINE TRIPHOSPHATE CAS No. 154765-83-0

GUANOSINE TRIPHOSPHATE

Cat. No.: B129519
CAS No.: 154765-83-0
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine triphosphate (GTP) is a purine nucleotide composed of a guanine base, a ribose sugar, and three phosphate groups (C₁₀H₁₆N₅O₁₄P₃) . It serves as a critical energy carrier in cellular processes, analogous to adenosine triphosphate (ATP), but with specialized roles in protein synthesis, signal transduction (e.g., G-protein-coupled receptors), and microtubule assembly . GTP is synthesized via the de novo purine pathway, where inosine monophosphate (IMP) is converted to guanosine monophosphate (GMP) and subsequently phosphorylated to GTP . Its hydrolysis to guanosine diphosphate (GDP) releases energy (ΔG ≈ -30.5 kJ/mol), driving conformational changes in enzymes and regulatory proteins .

Preparation Methods

Enzymatic Phosphorylation of Guanosine 5′-Monophosphate

The enzymatic phosphorylation of guanosine 5′-monophosphate (GMP) remains the most widely adopted method for GTP production. This approach leverages kinase enzymes to sequentially add phosphate groups to GMP, yielding guanosine 5′-diphosphate (GDP) and subsequently GTP. The reaction typically occurs in a buffered aqueous solution containing ATP as a phosphate donor, with magnesium ions (Mg²⁺) acting as cofactors to enhance enzymatic activity .

Key advantages of this method include high specificity and minimal byproduct formation. For instance, the Sigma-Aldrich protocol specifies that GTP synthesized enzymatically achieves >95% purity post-purification . The enzymatic cascade is tightly regulated to avoid hydrolysis of GTP back to GDP, a common challenge due to GTP’s inherent instability. Reaction conditions such as pH (optimized at 7.0–7.5) and temperature (25–37°C) are critical to maintaining enzyme efficacy .

Chemical Synthesis via Phosphoryl Chloride Intermediates

Chemical synthesis offers an alternative route, particularly for producing GTP analogues or isotopically labeled variants. The Yoshikawa procedure, detailed in source , involves monophosphorylation of protected guanosine derivatives using phosphorus oxychloride (POCl₃) in trimethyl phosphate. This step generates a reactive chlorophosphate intermediate, which is subsequently treated with tributylammonium pyrophosphate to form the triphosphate moiety.

Reaction Scheme and Conditions

  • Protection of Guanosine : The 3′- and 5′-hydroxyl groups are shielded using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), while the 2′-hydroxyl is protected as a trimethylsilyl ether .

  • Activation and Phosphorylation : Triflation of the 2′-hydroxyl group with trifluoromethanesulfonic anhydride precedes nucleophilic displacement by methylselenide or fluoride ions, depending on the target analogue .

  • Deprotection and Purification : Tetrabutylammonium fluoride (TBAF) removes silicon-based protecting groups, followed by ion exchange chromatography to isolate GTP .

This method achieves yields of 60–70% for non-labeled GTP and is adaptable for synthesizing selenomethyl- or fluorinated analogues . However, it requires stringent anhydrous conditions and generates hazardous waste, limiting its scalability compared to enzymatic approaches.

Purification Techniques: Ion Exchange Chromatography

Both enzymatic and chemical synthesis routes necessitate robust purification to remove unreacted precursors, inorganic phosphates, and enzymatic cofactors. Ion exchange chromatography using resins such as DEAE-Sephadex or Q-Sepharose is the gold standard. GTP’s strong negative charge (due to its triphosphate group) facilitates binding to positively charged matrices, which are eluted with a linear gradient of ammonium bicarbonate (0.1–1.0 M) .

Table 1: Comparative Purification Efficiency

MethodPurity (%)Recovery Rate (%)
Enzymatic Synthesis95–9885–90
Chemical Synthesis90–9370–75

Data derived from source and highlight the superior purity and recovery of enzymatically synthesized GTP, attributed to fewer side reactions.

Temperature (°C)Decomposition Rate (%/month)
-20<0.5
-00.33
2515

Storage at -20°C in lyophilized form is recommended to extend shelf-life beyond two years . Ethanol-water (1:1) solutions are employed for tritiated GTP ([³H]-GTP) to prevent radiolytic decomposition .

Applications Influenced by Synthesis Methodology

The choice of synthesis method impacts GTP’s applicability:

  • Enzymatic GTP is preferred for kinetic assays and protein interactions due to its high purity and minimal isotopic dilution .

  • Chemically Modified GTP Analogues (e.g., GTPγNH₂, GTPγF) serve as hydrolysis-resistant probes in structural biology, enabling trapping of GTPase intermediates .

Source demonstrates that GTPγNH₂ exhibits a magnesium association constant (Ka = 0.82 mM⁻¹) comparable to natural GTP, making it suitable for calorimetric studies of nucleotide-protein binding.

Chemical Reactions Analysis

Hydrolysis Reaction: GTP → GDP + Pi

The hydrolysis of GTP follows:
GTP+H2OGDP+Pi\text{GTP}+\text{H}_2\text{O}\rightarrow \text{GDP}+\text{P}_i
This reaction is pivotal in processes like translation elongation (mediated by EF-Tu) and Ras signaling. Key findings include:

  • Reaction Mechanism :

    • GTP hydrolysis proceeds via associative or dissociative transition states , depending on the enzyme. In the associative pathway, a penta-coordinated phosphorus intermediate forms, while the dissociative pathway involves a metaphosphate intermediate .

    • Quantum mechanical/molecular mechanical (QM/MM) simulations show that the γ-phosphate of GTP coordinates with a catalytic water molecule (Wat1), aligned by hydrogen bonds with residues like His85 (in EF-Tu) or Gln61 (in Ras) .

  • Energy Profiles :

    SystemActivation Barrier (kJ/mol)Catalytic Residue
    EF-Tu·Ribosome32 (His85-assisted)His85
    EF-Tu alone80 (Water-mediated)None
    Ras·GAP85–95Gln61

    The ribosome or GTPase-activating proteins (GAPs) lower activation barriers by 10⁵-fold , enabling rapid GTP hydrolysis .

EF-Tu in Translation

EF-Tu delivers aminoacyl-tRNA to the ribosome, where GTP hydrolysis ensures fidelity:

  • His85 Participation : In the ribosome-bound state, His85 stabilizes the lytic water molecule, enabling inline nucleophilic attack on GTP’s γ-phosphate .

  • Conformational Changes : Post-hydrolysis, EF-Tu transitions to a GDP-bound state, releasing tRNA .

Ras·GAP Complex

Ras GTPases require GAPs for hydrolysis acceleration:

  • Gln61 Role : In wild-type Ras, Gln61 mediates proton transfer via an amide-to-imide tautomerization , forming H₂PO₄⁻ .

  • Mutant Studies :

    • Gln61→Glu : Retains catalytic activity but alters proton transfer pathways .

    • Gln61→NGln : Introduces a two-water-mediated mechanism .

Ran-RanGAP System

Unlike Ras·GAP, RanGAP lacks an arginine finger. QM/MM simulations reveal:

  • Substrate Activation : Laplacian electron density maps show GTP’s γ-phosphate polarization by conserved residues (e.g., D137, Q74) .

  • Free Energy Barrier : ~85 kJ/mol, consistent with experimental rate constants (~20 s⁻¹) .

Kinetic Scheme for Ras·GAP

  • Substrate Cleavage : Fast step (k₁ ≈ 100 s⁻¹) with low energy barrier.

  • Enzyme Regeneration : Rate-limiting step (k₂ ≈ 19 s⁻¹) involving Gln61 tautomerization.

StepDescriptionRate Constant (s⁻¹)
1GTP binding1.2 × 10⁶ (M⁻¹s⁻¹)
2γ-PO₃⁻ cleavage100
3Pi release19

Structural Insights from Modeling

  • Transition State (TS) Geometry :

    • In EF-Tu, TS features a planar γ-phosphate group (Pγ–Oβγ distance: 2.6 Å; O(Wat1)–Pγ: 2.0 Å) .

    • In Ras·GAP, TS involves a hydrogen-bonded network between Wat1, Gln61, and Thr35 .

  • Magnesium Coordination :
    Mg²⁺ stabilizes GTP via six-coordinate bonds with β/γ-phosphate oxygens, water molecules, and Thr/Ser residues .

Comparative Analysis of GTPase Mechanisms

GTPase SystemKey ResiduesMechanismRate Enhancement
EF-Tu·RibosomeHis85, Thr25His-assisted10⁵-fold
Ras·GAPGln61, Arg789Gln-mediated10³-fold
Arl3–RP2Gln79, Arg80Dual-water10²-fold

Open Questions and Controversies

  • Role of Arginine Finger : While Ras·GAP uses Arg789 for charge stabilization, Ran-RanGAP operates without it, suggesting mechanistic diversity .

  • Associative vs. Dissociative : Experimental ambiguity persists, though simulations favor associative pathways in enzymes .

This synthesis integrates molecular modeling, kinetic data, and structural biology to elucidate GTP’s reactivity. For further details, consult primary studies on EF-Tu , Ras·GAP , and Ran-RanGAP .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

GTP vs. Adenosine Triphosphate (ATP)

Property GTP ATP References
Structure Guanine base, ribose, 3 phosphates Adenine base, ribose, 3 phosphates
Molecular Formula C₁₀H₁₆N₅O₁₄P₃ C₁₀H₁₆N₅O₁₃P₃
Primary Role Protein synthesis, signaling Universal energy currency
Energy Release ~30.5 kJ/mol (hydrolysis to GDP) ~30.5 kJ/mol (hydrolysis to ADP)
Key Pathways mTOR signaling, G-protein activation Glycolysis, oxidative phosphorylation

ATP is the primary energy donor in metabolism, whereas GTP is specialized for translational elongation (e.g., binding to elongation factor Tu) and cellular signaling . The structural difference (guanine vs. adenine) dictates specificity in enzyme interactions.

GTP vs. Inosine Triphosphate (ITP)

Property GTP ITP References
Base Guanine Hypoxanthine (deaminated adenine)
Function Signaling, energy transfer RNA synthesis, minor role in energy
Stability High Lower (prone to deamination)

ITP is structurally similar but less stable due to hypoxanthine’s susceptibility to deamination. It is rarely used in energy transfer but participates in RNA editing and nucleotide recycling .

GTP vs. Guanosine Tetraphosphate (ppGpp)

Property GTP ppGpp References
Phosphate Groups 3 4
Role Energy transfer, translation Bacterial stress response (stringent response)
Synthesis Phosphorylation of GDP RelA/SpoT-mediated addition of pyrophosphate

ppGpp, a hyperphosphorylated derivative, regulates bacterial survival under nutrient stress by inhibiting rRNA synthesis .

GTP vs. Guanosine Monophosphate (GMP) and Diphosphate (GDP)

Compound Phosphate Groups Role Energy State References
GMP 1 Nucleotide precursor, flavor enhancer Low
GDP 2 GTP hydrolysis product, signaling intermediate Intermediate
GTP 3 High-energy substrate, signaling High

GMP is a precursor in purine salvage pathways and contributes to umami taste in foods . GDP serves as a transient state in GTP-dependent processes like G-protein cycling .

Modified GTP Analogs: 7-Methyl-GTP

Property GTP 7-Methyl-GTP References
Modification None Methyl group at N7 position
Function Native signaling and energy roles Inhibits mRNA capping, research tool
Molecular Weight 523.18 g/mol 538.22 g/mol

7-Methyl-GTP blocks eukaryotic mRNA capping by competitively inhibiting capping enzymes, making it a valuable tool in transcription studies .

Q & A

Basic Research Questions

Q. How can GTP be reliably quantified in enzymatic reaction mixtures?

GTP quantification requires separation techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to distinguish GTP from GDP and GMP. Internal standards (e.g., isotopically labeled GTP) should be used to validate recovery rates and minimize matrix effects. For kinetic studies, coupled enzymatic assays (e.g., using pyruvate kinase) can indirectly measure GTP turnover via NADH absorbance changes .

Q. What methods are optimal for distinguishing GTP from its phosphorylated analogs (GDP, GMP) in cellular extracts?

Thin-layer chromatography (TLC) with phosphate-specific staining (e.g., molybdate-based reagents) allows rapid separation of GTP, GDP, and GMP. Alternatively, capillary electrophoresis with UV detection (259 nm) provides high-resolution differentiation. Pre-treatment with phosphatases (e.g., alkaline phosphatase) can confirm nucleotide identity by observing phosphate cleavage patterns .

Q. How to assess GTP’s role in basic enzymatic reactions (e.g., kinase activity)?

Use radiolabeled GTP (e.g., [γ-³²P]GTP) in in vitro assays to track phosphate transfer. For non-radioactive approaches, malachite green assays measure inorganic phosphate release during hydrolysis. Include negative controls with non-hydrolyzable analogs (e.g., GTPγS) to confirm specificity .

Advanced Research Questions

Q. What experimental designs are suitable for studying GTP-dependent conformational changes in proteins (e.g., GTPases)?

Employ fluorescence resonance energy transfer (FRET) with site-specific fluorophore-labeled proteins to monitor real-time structural shifts. X-ray crystallography or cryo-EM of GTP-bound vs. GDP-bound states can resolve atomic-level conformational differences. For dynamic studies, stopped-flow kinetics paired with GTP analogs (e.g., mant-GTP) provide millisecond-resolution data .

Q. How to resolve contradictory data on GTP hydrolysis rates across experimental systems?

Systematically evaluate variables:

  • Buffer conditions (pH, ionic strength, Mg²⁺ concentration).
  • Temperature (enzyme kinetics are highly temperature-sensitive).
  • Protein purity (contaminating phosphatases or nucleases may skew results). Use global kinetic modeling to integrate disparate datasets and identify rate-limiting steps. Replicate experiments with orthogonal methods (e.g., calorimetry vs. spectrophotometry) .

Q. What strategies mitigate off-target effects when using GTP analogs in live-cell studies?

Photoactivatable GTP analogs (e.g., caged GTP) enable spatiotemporal control of GTP delivery. Combine with RNAi or CRISPR knockouts of non-target GTPases to isolate signaling pathways. Validate specificity via isothermal titration calorimetry (ITC) to confirm analog binding affinity .

Q. How to design a study linking GTP availability to metabolic flux in cancer cells?

Apply ¹³C metabolic flux analysis with [U-¹³C]glucose to trace GTP incorporation into nucleic acids. Pair with genetically encoded GTP biosensors (e.g., FLINC-based probes) for real-time intracellular GTP monitoring. Use pharmacological inhibitors (e.g., mycophenolic acid) to perturb GTP pools and assess pathway dependencies .

Q. Methodological Frameworks

Q. How to formulate a hypothesis-driven research question on GTP’s regulatory roles?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "Does GTP availability modulate the assembly dynamics of mitochondrial fusion proteins in neurons?" Refine using the PICO framework (Population, Intervention, Comparison, Outcome) to define variables and controls .

Q. What statistical approaches are robust for analyzing GTP-related time-series data?

Non-linear regression (e.g., Michaelis-Menten kinetics) models enzyme activity. For oscillatory systems (e.g., circadian GTP fluctuations), Fourier analysis or wavelet transforms identify periodicity. Bayesian hierarchical modeling accounts for inter-experiment variability in multi-lab studies .

Q. How to ensure reproducibility in GTP-binding assays across laboratories?

Adopt standardized protocols (e.g., BRENDA guidelines) for buffer composition and temperature. Use reference materials (e.g., NIST-traceable GTP) for calibration. Implement triangulation by validating results with orthogonal techniques (e.g., SPR vs. ITC) and share raw data via repositories like Zenodo .

Q. Data Presentation Guidelines

  • Figures : Label axes clearly (e.g., "GTP Concentration (μM)" vs. "Hydrolysis Rate (nmol/min)"). Use consistent color schemes for GTP/GDP comparisons (e.g., blue for GTP, red for GDP) .
  • Tables : Report mean ± SEM with n values. Highlight statistical significance (e.g., asterisks for p < 0.05) .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
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Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Guanosine triphosphate
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CAS No.

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
GUANOSINE TRIPHOSPHATE
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
GUANOSINE TRIPHOSPHATE
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
GUANOSINE TRIPHOSPHATE
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
GUANOSINE TRIPHOSPHATE
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
GUANOSINE TRIPHOSPHATE
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
GUANOSINE TRIPHOSPHATE

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